2-Amino-2-(3-fluorophenyl)propanoic acid hcl
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Overview
Description
2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride is a compound with significant interest in scientific research due to its unique chemical structure and properties. It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom on the phenyl ring, which can influence its reactivity and interactions in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2-Amino-2-(3-bromophenyl)propanoic acid, followed by the substitution of the bromine atom with a fluorine atom using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: Another fluorinated phenylalanine derivative with similar properties.
2-Amino-3-(2-fluorophenyl)propanoic acid: A compound with the fluorine atom in a different position on the phenyl ring, leading to different reactivity and interactions
Uniqueness
2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C9H11ClFNO2 |
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Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-amino-2-(3-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H |
InChI Key |
CHBWXGAJJJVGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)(C(=O)O)N.Cl |
Origin of Product |
United States |
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